molecular formula C9H12N2O3 B1482812 3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097993-05-8

3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1482812
CAS RN: 2097993-05-8
M. Wt: 196.2 g/mol
InChI Key: OKOPJXHFAIRNBP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (hereafter referred to as 3-CMPT-2,4-dione) is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that makes it an interesting and potentially useful tool for studying biological processes.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study highlighted the synthesis of substituted 1,2,3,4-tetrahydropyrimidine derivatives, which have shown considerable in vitro anti-inflammatory activity. These compounds were synthesized through a novel procedure involving the reaction of urea and bis(methylthio)methylenemalononitrile, with a focus on the 6th position's active methylthio group substitution. The synthesized compounds, characterized by IR, 1H-NMR, MS, and elemental analysis, demonstrated potent anti-inflammatory activity, suggesting their potential as leads for anti-inflammatory drug development (Gondkar, Deshmukh, & Chaudhari, 2013).

Betalains: Chemistry and Biochemistry

Research on betalains, vacuolar pigments with a nitrogenous core structure closely related to tetrahydropyrimidines, delves into their variety, structures, and biological significance in plants. Betalains, comprising betacyanins (violet) and betaxanthins (yellow), offer insights into plant pigmentation, potential health benefits, and applications in food and cosmetics due to their antioxidative properties (Khan & Giridhar, 2015).

Curcumin Derivatives: Biological Activities

The synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, which shares a structural motif with tetrahydropyrimidines, were reviewed. These derivatives exhibit enhanced biological properties, indicating the potential for developing novel therapeutic agents with improved efficacy (Omidi & Kakanejadifard, 2020).

Furan Derivatives from Plant Biomass

The conversion of plant biomass into furan derivatives, including those structurally related to tetrahydropyrimidines, has been explored for their applications in producing sustainable polymers, materials, and fuels. This research highlights the significance of such derivatives in transitioning to a bio-based chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Oxyfunctionalization and Catalysis

Studies on the oxyfunctionalization of CH_2-groups activated by adjacent three-membered rings and the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine derivatives underscore the utility of such chemical transformations in medicinal chemistry and drug development. These works provide insights into synthetic methodologies and catalysis, relevant for the development of novel compounds with potential pharmaceutical applications (Sedenkova et al., 2018; Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

3-cyclopropyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-5-6-4-8(12)11(7-2-3-7)9(13)10-6/h4,7H,2-3,5H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOPJXHFAIRNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N(C(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
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3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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